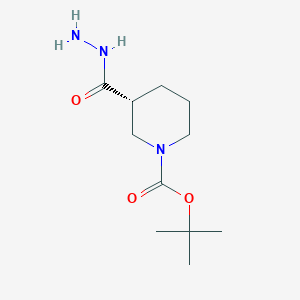

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide

CAS No.: 1002359-83-2

Cat. No.: VC2626992

Molecular Formula: C11H21N3O3

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1002359-83-2 |

|---|---|

| Molecular Formula | C11H21N3O3 |

| Molecular Weight | 243.3 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)/t8-/m1/s1 |

| Standard InChI Key | DABYYYLRDBQJTK-MRVPVSSYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)NN |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN |

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide, also formally known as tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate, is a chiral compound with specific stereochemistry at the 3-position of the piperidine ring. The compound is registered with CAS number 1002359-83-2 and is identified in chemical databases through several key identifiers . It has multiple synonyms including (R)-1-Boc-3-(hydrazinecarbonyl)piperidine and (3R)-1-Boc-3-(hydrazinecarbonyl)piperidine, reflecting variations in naming conventions within the chemical literature . The compound's structure consists of a piperidine ring with a Boc-protecting group at the nitrogen atom and a hydrazide functional group at the 3-position, with R-stereochemistry.

Physicochemical Properties

The compound possesses distinct physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in the following table:

The compound exhibits moderate lipophilicity with an XLogP3-AA value of 0.1, suggesting balanced distribution between aqueous and lipid phases . This property is particularly relevant for its potential applications in medicinal chemistry, as it may influence membrane permeability and bioavailability of derivatives synthesized from this compound. Additionally, the presence of both hydrogen bond donors and acceptors contributes to its potential for molecular recognition interactions, which is significant for its utility in peptide chemistry.

Structural Features and Chemical Reactivity

Structural Analysis

The molecule contains several key structural features that define its reactivity profile. The piperidine ring provides a rigid cyclic structure with a tertiary amine protected by the Boc group. The hydrazide functional group (-CO-NH-NH₂) at the 3-position offers a versatile handle for further transformations. The R-stereochemistry at the 3-position introduces chirality, which is crucial for applications in asymmetric synthesis and pharmaceutical development.

Functional Group Reactivity

The reactivity of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is primarily determined by its functional groups:

-

The hydrazide group (-CO-NH-NH₂) is nucleophilic at the terminal nitrogen and can participate in various condensation reactions.

-

The Boc-protecting group (tert-butoxycarbonyl) serves to temporarily mask the reactivity of the piperidine nitrogen and can be selectively removed under acidic conditions.

-

The piperidine ring provides a structured scaffold and, once deprotected, the nitrogen can participate in further derivatization reactions.

These reactive sites make the compound valuable as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research where stereochemical control is essential.

Synthesis and Production Methods

Manufacturing Considerations

Commercial production of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide must address several challenges, including ensuring high enantiomeric purity and avoiding racemization during the synthesis. The compound is available commercially from various chemical suppliers, typically in research quantities, with purities exceeding 95% . Manufacturing processes would need to control reaction conditions carefully to maintain the stereochemical integrity at the 3-position of the piperidine ring.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex nitrogen-containing compounds. The hydrazide functional group can be transformed into various other functional groups, including carboxylic acids and amides, which are common structural motifs in bioactive compounds. The stereogenic center at the 3-position of the piperidine ring makes this compound particularly valuable for stereoselective synthesis of potential pharmaceuticals.

Applications in Peptide Chemistry

One of the most significant applications of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is in peptide synthesis. Hydrazides serve as chemoselective handles that allow for late-stage modifications without affecting other reactive functional groups in complex peptide structures. This strategy enables the rapid production of diverse peptide analogs, which is essential for structure-activity relationship studies in drug discovery. The incorporation of conformationally constrained piperidine derivatives into peptides can also influence their secondary structure and biological activity.

Current Research and Development

Recent Research Findings

Recent studies have highlighted the utility of hydrazides like (R)-1-Boc-piperidine-3-carboxylic acid hydrazide in advanced peptide synthesis strategies. Researchers have developed late-stage diversification approaches using hydrazides to synthesize peptide acids and amides efficiently. This methodology enables the rapid production of various peptide analogs with potentially enhanced biological activities compared to their parent compounds. The stereospecific nature of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide makes it particularly valuable for studies requiring stereochemical control.

These specifications ensure the compound's suitability for research applications requiring high-quality reagents. The storage recommendations reflect the need to protect the compound from moisture and light to prevent degradation of the Boc protecting group or other chemical changes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume